molecular formula C15H22N2O2 B14651819 Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl- CAS No. 42948-61-8

Propanediamide, 2-ethyl-N,N,N',N'-tetramethyl-2-phenyl-

Cat. No.: B14651819
CAS No.: 42948-61-8
M. Wt: 262.35 g/mol
InChI Key: MMKFGXSSSRIUQO-UHFFFAOYSA-N
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Description

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.2411. It is also known by other names such as malonamide, 2-ethyl-2-phenyl-, ethylphenylmalondiamide, and phenylethylmalonamide . This compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and two tetramethyl groups attached to the propanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- typically involves the reaction of ethylphenylmalonic acid with ammonia or amines under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality control throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanediamide, 2-ethyl-N,N,N’,N’-tetramethyl-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups, along with the tetramethyl groups, makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

42948-61-8

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-ethyl-N,N,N',N'-tetramethyl-2-phenylpropanediamide

InChI

InChI=1S/C15H22N2O2/c1-6-15(13(18)16(2)3,14(19)17(4)5)12-10-8-7-9-11-12/h7-11H,6H2,1-5H3

InChI Key

MMKFGXSSSRIUQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)N(C)C)C(=O)N(C)C

Origin of Product

United States

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